1H-Imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine
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Overview
Description
1H-Imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine is a heterocyclic compound that features a fused ring system composed of imidazole, pyrrole, and pyrimidine rings. This unique structure endows the compound with significant chemical and biological properties, making it a valuable scaffold in medicinal chemistry and drug discovery.
Preparation Methods
The synthesis of 1H-Imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine typically involves multi-step reactions that include cyclization, condensation, and annulation processes. Common synthetic routes include:
Cyclocondensation: This method involves the reaction of 6-amino-1H-pyrrolo[2,3-b]pyridines with α-halogenocarbonyl compounds to yield the desired imidazo-pyrrolo-pyrimidine system.
Direct C-H Arylation:
Multicomponent Reactions: These reactions involve the simultaneous combination of three or more reactants to form the desired product in a single step, enhancing efficiency and yield.
Industrial production methods often leverage these synthetic routes, optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
1H-Imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: The compound readily undergoes electrophilic substitution at the 3-position, and when this position is blocked, substitution occurs at the 8-position.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Cycloaddition: This reaction involves the addition of a cyclic compound to the imidazo-pyrrolo-pyrimidine scaffold, forming new ring systems.
Common reagents used in these reactions include α-halogenocarbonyl compounds, oxidizing agents, and reducing agents. The major products formed from these reactions are often functionalized derivatives that exhibit enhanced biological activity.
Scientific Research Applications
1H-Imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound serves as a scaffold for the development of drugs with antimicrobial, antiviral, antifungal, and anticancer properties.
Biological Studies: It is used in the study of enzyme inhibition, receptor binding, and signal transduction pathways.
Industrial Applications: The compound is employed in the synthesis of organic materials and natural products, contributing to the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1H-Imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways .
Comparison with Similar Compounds
1H-Imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine is unique due to its fused ring system, which imparts distinct chemical and biological properties. Similar compounds include:
Pyrrolo[1,2-a]pyrazine: Exhibits antibacterial, antifungal, and antiviral activities.
Imidazo[1,2-a]pyridine: Known for its anti-tuberculosis properties and diverse biological activities.
Pyrido[1,2-c]pyrimidine: Displays anti-inflammatory and anticancer activities.
These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
795277-70-2 |
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Molecular Formula |
C8H6N4 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
3,6,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,10-pentaene |
InChI |
InChI=1S/C8H6N4/c1-2-9-7-6(1)11-5-12-4-3-10-8(7)12/h1-5,9H |
InChI Key |
WKUZWNQPTNIAAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1N=CN3C2=NC=C3 |
Origin of Product |
United States |
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